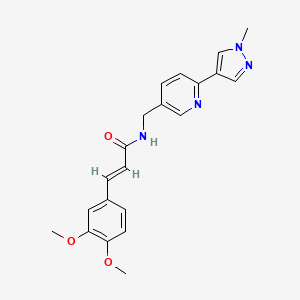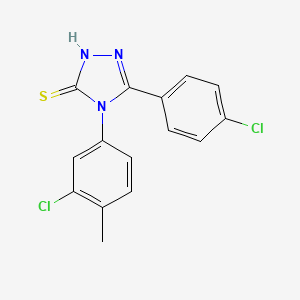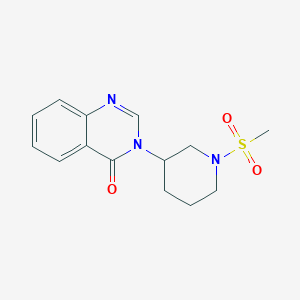![molecular formula C23H25N5O4S2 B2876312 5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE CAS No. 931754-78-8](/img/structure/B2876312.png)
5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,4-DIOXA-8-AZASPIRO[45]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE involves multiple steps, starting with the preparation of the core structures. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis of the spirocyclic component may involve the use of piperidone ethylene acetal and other reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound used in the synthesis of spirocyclic structures.
2-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHANONE: Another compound with a similar spirocyclic structure.
Uniqueness
5-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL (4-ISOPROPYLPHENYL) SULFONE is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Eigenschaften
IUPAC Name |
8-[10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-15(2)16-3-5-17(6-4-16)34(29,30)22-21-24-20(19-18(7-14-33-19)28(21)26-25-22)27-10-8-23(9-11-27)31-12-13-32-23/h3-7,14-15H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHKNWBHWQFFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC6(CC5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2876234.png)




![[4-(3'-Ethyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]dimethylamine](/img/structure/B2876241.png)

![2-(4-chlorophenoxy)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2876245.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2876247.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2876248.png)

![3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2876251.png)
